5-Fluorouridine-13C,15N2 is a stable isotope-labeled derivative of 5-fluorouridine, an important nucleoside analog used primarily in cancer therapy. This compound incorporates carbon-13 and nitrogen-15 isotopes, enhancing its utility in various analytical applications, particularly in the quantification of nucleosides and their metabolites. Its molecular formula is with a molecular weight of approximately 133.06 g/mol .
5-Fluorouridine-13C,15N2 is classified as a pyrimidine derivative and is utilized as an active pharmaceutical ingredient (API) and stable isotope-labeled internal standard in scientific research. It is derived from the parent compound 5-fluorouracil through isotopic labeling processes . The compound is available from various suppliers, including Cayman Chemical and LGC Standards, ensuring high purity levels exceeding 95% .
The synthesis of 5-Fluorouridine-13C,15N2 typically involves several key steps:
The molecular structure of 5-Fluorouridine-13C,15N2 can be represented by its SMILES notation: O=[13C]1[15NH]C=C(F)C([15NH]1)=O
. This notation indicates the presence of a fluorine atom attached to the pyrimidine ring, along with the isotopically labeled carbon and nitrogen atoms .
5-Fluorouridine-13C,15N2 participates in various chemical reactions, including:
5-Fluorouridine-13C,15N2 acts primarily as an inhibitor of thymidylate synthase when converted into its active metabolites (e.g., fluorodeoxyuridylate). This inhibition disrupts DNA synthesis in rapidly dividing cells, making it effective against various cancers .
The mechanism involves:
The compound exhibits properties typical of nucleoside analogs, including potential toxicity at higher concentrations due to its mechanism as a chemotherapeutic agent.
5-Fluorouridine-13C,15N2 has several scientific applications:
The synthesis of 5-Fluorouridine-¹³C,¹⁵N₂ employs specialized routes to ensure precise isotopic incorporation. A common strategy involves:
Key challenges include avoiding anomerization and ensuring regioselective labeling. The use of C2ʹ,3ʹ,5ʹ-tri-O-acetylribofuranosyl donors in chemical synthesis prevents undesired isomerization, while enzymatic methods achieve >90% β-selectivity [3] [8].
Isotopic enrichment efficiency depends on reaction kinetics and precursor purity:
Table 1: Reaction Parameters for High-Efficiency Isotope Incorporation
Parameter | Optimized Condition | Isotopic Yield |
---|---|---|
Precursor (5-FU-¹³C,¹⁵N₂) purity | ≥97% (HPLC) | 98.5% |
Glycosylation solvent | Anhydrous acetonitrile | 92% |
Catalytic system | SnCl₄/TMSOTf (0.1 eq) | 88% |
Reaction temperature | 80°C (microwave) | 95% |
Enrichment is validated via mass spectrometry, confirming ¹⁵N₂ incorporation at N1 and N3 positions and ¹³C at C2 [3] [7] [8].
Purification ensures pharmaceutical-grade isotopic analogs:
Quality control employs orthogonal methods:
Table 2: Quality Assurance Metrics for 5-Fluorouridine-¹³C,¹⁵N₂
Test | Method | Specification |
---|---|---|
Chemical purity | HPLC-UV (254 nm) | ≥95% |
Isotopic enrichment | HR-LC-MS | ≥98% (¹³C), ≥98% (¹⁵N) |
Residual moisture | Karl Fischer | ≤0.5% |
Radiochemical purity | TLC | No unlabeled species |
Batch consistency is critical for tracer studies, necessitating triplicate testing per synthesis lot [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1